1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene
Overview
Description
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO3. It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and nitro functional groups. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring, usually achieved through the use of bromine or a bromine-containing reagent.
Isopropoxylation: The attachment of an isopropoxy group, typically through the reaction with isopropyl alcohol in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene can be compared to other similar compounds, such as:
1-Bromo-3-nitrobenzene: Lacks the fluorine and isopropoxy groups, making it less versatile in certain synthetic applications.
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene: Contains a methyl group instead of an isopropoxy group, which can affect its reactivity and applications.
1-Bromo-3-fluoro-5-nitrobenzene: Similar but lacks the isopropoxy group, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-5-fluoro-3-nitro-2-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(10)3-6(11)4-8(9)12(13)14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBBAMMIBRXCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742968 | |
Record name | 1-Bromo-5-fluoro-3-nitro-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-62-4 | |
Record name | 1-Bromo-5-fluoro-3-nitro-2-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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